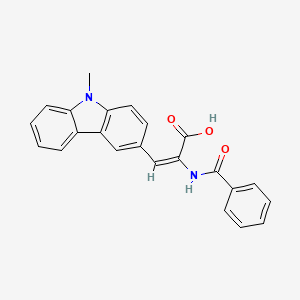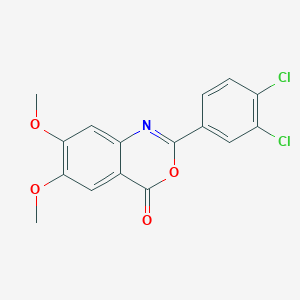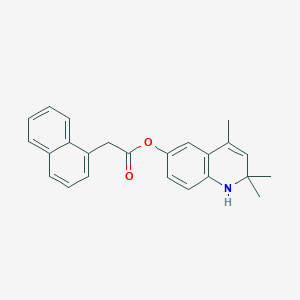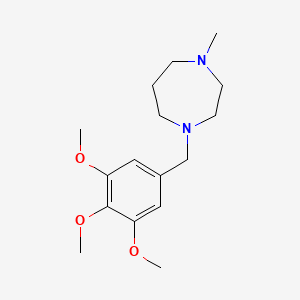
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid
Overview
Description
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid, also known as BMCA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid is not fully understood, but it is thought to work by inhibiting various enzymes and signaling pathways that are involved in cancer growth, glucose metabolism, and neuronal cell death. This compound has been found to inhibit the activity of AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism. It also inhibits the activity of protein kinase B (AKT), which is involved in the regulation of cell growth and survival. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to decrease the expression of various cancer-related genes and proteins, induce apoptosis, and inhibit cell proliferation. It has also been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, this compound has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for research on 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid. One direction is to further investigate its potential as a cancer therapy. This includes studying its efficacy in various cancer types, its mechanism of action, and its potential side effects. Another direction is to investigate its potential as a treatment for diabetes and neurodegenerative diseases. This includes studying its effects on glucose metabolism, insulin sensitivity, and neuronal cell death. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug delivery system.
Scientific Research Applications
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also has the potential to regulate blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound has been found to have neuroprotective effects and has the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-25-20-10-6-5-9-17(20)18-13-15(11-12-21(18)25)14-19(23(27)28)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)(H,27,28)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPBSHYJLCNRT-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)


![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)


![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
![N-[1-{[(3-methoxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B3567784.png)
